2,5-Dihydrofuran
Overview
Description
2,5-Dihydrofuran is an organic compound classified as a monounsaturated derivative of furan. It is a colorless, volatile liquid with a molecular formula of C4H6O and a molar mass of 70.09 g/mol . This compound is notable for its ring structure, which includes one oxygen atom and four carbon atoms, forming a five-membered ring. It is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
2,5-Dihydrofuran is an organic compound classified as a monounsaturated derivative of furan It’s known to participate in various chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The interaction of this compound with its targets primarily involves chemical reactions. For instance, it’s involved in the Rhodium-catalyzed diverse arylation . By fine-tuning the reaction conditions, four different ring-opening or oxidative arylation pathways are controlled in the Rhodium-catalyzed arylation of this compound . This results in selective access to 2-aryl or 3-aryl homoallylic alcohols and 3-aryl or 4-aryl-2,3-dihydrofurans .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in organic synthesis. It’s used in the Rhodium-catalyzed diverse arylation, which involves four different ring-opening or oxidative arylation pathways . These pathways lead to the formation of various organic compounds, demonstrating the compound’s role in diversifying chemical synthesis.
Pharmacokinetics
Its physical properties, such as its boiling point of 339.7 K , suggest that it’s volatile, which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in chemical reactions. For instance, in the Rhodium-catalyzed diverse arylation, it contributes to the formation of various organic compounds . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Rhodium-catalyzed diverse arylation of this compound is sensitive to the reaction conditions . Adjusting these conditions can control the pathways and outcomes of the reaction. Furthermore, as a volatile compound , its stability and efficacy could be affected by factors such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dihydrofuran can be synthesized through several methods. One common method involves the dehydration of 2-butene-1,4-diol using catalysts such as aluminum oxide or cobalt-containing catalysts . Another method includes the acid-catalyzed rearrangement of 1-butene 3,4-epoxide .
Industrial Production Methods: In industrial settings, the dehydration of 2-butene-1,4-diol is often preferred due to its efficiency and cost-effectiveness. The reaction typically occurs at elevated temperatures and may involve the use of additional catalysts to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include furan-2,5-dione, tetrahydrofuran, and various halogenated derivatives .
Scientific Research Applications
2,5-Dihydrofuran has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3-Dihydrofuran: Similar to 2,5-dihydrofuran but differs in the position of the double bond within the ring structure.
Tetrahydrofuran: A fully saturated derivative of furan, lacking any double bonds.
Furan: The parent compound, which is fully unsaturated and aromatic.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a double bond between the second and fifth carbon atoms. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2,5-dihydrofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-5-3-1/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCQEVBJHPOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051785 | |
Record name | 2,5-Dihydrofuran | |
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Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Aldrich MSDS] | |
Record name | 2,5-Dihydrofuran | |
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CAS No. |
1708-29-8 | |
Record name | 2,5-Dihydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708-29-8 | |
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Record name | 2,5-Dihydrofuran | |
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Record name | 2,5-DIHYDROFURAN | |
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Record name | Furan, 2,5-dihydro- | |
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Record name | 2,5-Dihydrofuran | |
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Record name | 2,5-dihydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.416 | |
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Record name | 2,5-DIHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD0TIE091T | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-dihydrofuran?
A1: this compound has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A: Researchers frequently employ NMR spectroscopy, particularly 13C NMR, to determine the structure and purity of this compound derivatives. [, ] IR spectroscopy is also used to identify functional groups within these molecules. [] Mass spectrometry (MS) helps analyze fragmentation patterns and confirm structural assignments. []
Q3: Does this compound exhibit any unique hydrogen bonding capabilities?
A: Yes, this compound acts as a hydrogen bond acceptor through its oxygen atom. Studies using rotational spectroscopy revealed its interaction with hydrogen bromide (HBr) forming a complex where HBr acts as the hydrogen bond donor. Interestingly, the O···H-Br bond exhibits non-linearity. [] Similar hydrogen bonding interactions have been observed with other molecules like hydrogen fluoride (HF) and ethyne (C2H2). [, ]
Q4: What are some common synthetic routes to access this compound derivatives?
A4: Several methods exist to synthesize diverse this compound derivatives:
- Michael Addition: Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with β-nitrostyrenes in the presence of triethylamine to yield substituted 2,5-dihydrofurans. []
- Cyclization Reactions: One-pot synthesis of functionalized 2,5-dihydrofurans is achieved through an amine-promoted Petasis borono-Mannich reaction of 4-substituted 1,2-oxaborol-2(5H)-ols with salicylaldehydes. []
- Reaction with Arsonium Ylides: 2-(α-Substituted N-tosylaminomethyl)-2,5-dihydrofurans can be prepared by reacting N-sulfonylimines with an arsonium 4-hydroxyl-cis-2-butenylide. []
- Palladium-Catalyzed Reactions: PdCl2/NaI catalyzed homodimeric coupling-cyclization of 2,3-allenols efficiently produces 4-(1′,3′-dien-2′-yl)-2,5-dihydrofuran derivatives. [] Similarly, PdI2-catalyzed reactions of two different 2,3-allenols also yield these derivatives. []
- Stereoselective Syntheses: Researchers have developed stereoselective methods to access specific isomers of 2,5-dihydrofurans. For instance, the reaction of 1,4-dilithio-1,3-dienes with aldehydes yields polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivity. []
Q5: Can this compound be used as a building block in multi-step syntheses?
A: Absolutely. A notable example is the total synthesis of the proposed structure for dihydrorosefuran, a monoterpene. Key steps included a CpTiCl2-mediated allenylation and a Ag(I)-catalyzed cyclization to construct the this compound core. []
Q6: How does fluorination impact the reactivity of this compound?
A: Studies involving perchloro-2,5-dihydrofuran demonstrate that fluorination occurs preferentially at allylic positions over vinylic ones when using antimony trifluoride or mixed antimony halides. [] This selectivity highlights the influence of fluorine substitution on the reactivity of the dihydrofuran ring.
Q7: What insights into the formation of maleic anhydride from butadiene involve this compound as an intermediate?
A: Research suggests that maleic anhydride formation during butadiene oxidation proceeds through two pathways, both involving this compound as a key intermediate. [] The rate-determining step is the formation of this compound, suggesting its crucial role in the overall reaction mechanism. Further oxidation of this compound can then lead to maleic anhydride through either a furan intermediate or an asymmetric unsaturated lactone intermediate. [, ]
Q8: What role does this compound play in catalytic reactions?
A: While this compound itself might not be directly involved in catalysis, its derivatives, particularly those bearing phosphine ligands, have shown promise in asymmetric catalysis. For instance, a chiral bifunctional biphenyl-2-ylphosphine ligand, synthesized using a this compound scaffold, enabled gold-catalyzed asymmetric isomerization of alkynes to allenes. []
Q9: Can you elaborate on the use of this compound derivatives in asymmetric hydroformylation?
A: Bis-3,4-diazaphospholane ligands derived from this compound demonstrated exceptional performance in rhodium-catalyzed asymmetric hydroformylation (AHF) of various alkenes. [] By fine-tuning ligand structures and reaction parameters, researchers achieved high enantioselectivities (≥90% ee) and good regioselectivities, highlighting the potential of these ligands in AHF.
Q10: Are there any examples of this compound derivatives impacting the selectivity of catalytic reactions?
A: Yes, the size of the phosphorus cocatalyst significantly influences the regioselectivity in the rhodium-catalyzed hydroformylation of this compound. [] Depending on the catalyst, either tetrahydrofuran-3-carbaldehyde or tetrahydrofuran-2-carbaldehyde can be obtained as the major product. This control over regioselectivity highlights the potential of this compound as a valuable starting material in fine chemical synthesis.
Q11: Does this compound find applications beyond synthetic chemistry?
A: Certainly. Iodinated derivatives of 2,5-dimethoxy-2,5-dihydrofuran have shown promise as cross-linking agents for chitosan, yielding radiopaque materials suitable for non-invasive imaging. [] This application highlights the potential of this compound derivatives in materials science and biomedical engineering.
Q12: Have there been studies investigating the environmental impact of this compound?
A: Yes, the ozonolysis of this compound in the presence of SO2 has been shown to form secondary organic aerosols (SOAs). [] This finding suggests that atmospheric reactions of this compound could contribute to aerosol formation and potentially impact air quality.
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